molecular formula C7H3BrClF4N B13695118 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline

5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline

Cat. No.: B13695118
M. Wt: 292.45 g/mol
InChI Key: KQUNMVNXDZROIJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is an aromatic amine compound characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline can be achieved through multi-step organic synthesis. One common method involves the nitration of an appropriate precursor, followed by reduction to form the corresponding aniline derivative. The nitration step typically requires concentrated nitric acid and sulfuric acid, while the reduction step can be carried out using reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted aniline derivatives can be formed.

    Oxidation Products: Nitro derivatives or quinones.

    Reduction Products: Amines or hydrazines.

Scientific Research Applications

5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethyl groups on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H3BrClF4N

Molecular Weight

292.45 g/mol

IUPAC Name

5-bromo-3-chloro-2-fluoro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C7H3BrClF4N/c8-2-1-3(14)6(10)5(9)4(2)7(11,12)13/h1H,14H2

InChI Key

KQUNMVNXDZROIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(F)(F)F)Cl)F)N

Origin of Product

United States

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